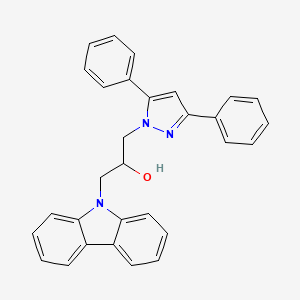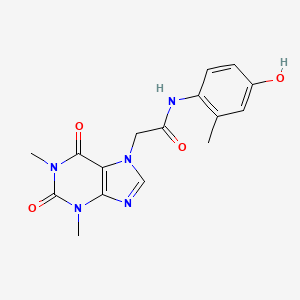![molecular formula C16H16FNO2 B4939054 N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide](/img/structure/B4939054.png)
N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide, also known as FEB, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. FEB belongs to the class of benzamides, which are known to have a wide range of biological activities. It has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
作用机制
The exact mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide is not fully understood, but it is believed to act on multiple molecular targets. This compound has been shown to bind to the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. It has also been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. Additionally, this compound has been shown to inhibit the activity of the enzyme monoamine oxidase B, which is involved in the breakdown of neurotransmitters such as dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In neuroscience, this compound has been shown to increase the levels of neurotransmitters such as dopamine and serotonin in the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. In oncology, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the activity of proteins involved in cancer cell migration and invasion. In immunology, this compound has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide is its relatively simple synthesis method, which allows for easy production in large quantities. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide. In neuroscience, further studies could explore the potential of this compound in treating neurological disorders such as Alzheimer's disease and multiple sclerosis. In oncology, studies could focus on optimizing the use of this compound in combination with chemotherapy drugs to enhance their effectiveness. In immunology, studies could explore the potential of this compound in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies could focus on elucidating the exact mechanism of action of this compound to better understand its potential therapeutic applications.
合成方法
N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This is then reacted with 1-(4-fluorophenyl)ethylamine in the presence of a base such as triethylamine to form this compound. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
科学研究应用
N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide has been studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential in treating Parkinson's disease and neuropathic pain. In oncology, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential in enhancing the effectiveness of chemotherapy drugs. In immunology, this compound has been shown to have anti-inflammatory effects and has been studied for its potential in treating autoimmune diseases.
属性
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-20-15-4-2-3-13(11-15)16(19)18-10-9-12-5-7-14(17)8-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSZIBGDLGCKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-cyclohexyl-N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4938998.png)
![1-[5-(4-chloro-2,6-dimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4939003.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4939025.png)
![diethyl 2,2'-{thiobis[(1-oxo-3,1-propanediyl)imino]}bis(4-methyl-1,3-thiazole-5-carboxylate)](/img/structure/B4939027.png)
![1-[(4,8-dimethyl-2-quinolinyl)thio]acetone](/img/structure/B4939028.png)

![4,4'-[(3,4,5-trimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4939037.png)

![N-[1-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B4939053.png)
![(4-chlorophenyl)[2-(4-ethyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B4939063.png)
![benzyl 7-(2-ethoxy-3-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4939064.png)

![5-{2-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4939071.png)
